N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide
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Overview
Description
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazole ring, which is a heterocyclic compound containing both nitrogen and oxygen atoms, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring One common method involves the condensation of 2-aminophenol with a suitable aldehyde or ketone under acidic conditions to form the benzoxazole core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic effects, such as analgesic and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide
- N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-N’-(diphenylacetyl)thiourea
- N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-N’-{3-nitro-4-methoxybenzoyl}thiourea
Uniqueness
What sets N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group, in particular, may enhance its solubility and interaction with biological targets.
Properties
CAS No. |
590395-81-6 |
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Molecular Formula |
C24H22N2O3 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C24H22N2O3/c1-14-12-15(2)22-21(13-14)26-24(29-22)19-6-5-7-20(16(19)3)25-23(27)17-8-10-18(28-4)11-9-17/h5-13H,1-4H3,(H,25,27) |
InChI Key |
AEGALEHQRQTTAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=C(C(=CC=C3)NC(=O)C4=CC=C(C=C4)OC)C)C |
Origin of Product |
United States |
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